Iodine radical

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iodine radical, also known as iodide radical, is a highly reactive chemical species that plays a significant role in various chemical and biological processes. It is formed by the dissociation of iodine molecules under certain conditions, such as exposure to radiation or high temperatures. The iodine radical has been extensively studied for its potential applications in areas such as medicine, environmental science, and material science.

科学的研究の応用

1. Organic Synthesis and Chemical Reactions

- Oxidative Cross-Coupling : Iodine is used as a redox catalyst in oxidative cross-coupling, aiding in the synthesis of furans and indolizines. This process involves tuning radical reactivity through reversible C-I bond formation (Tang et al., 2015).

- Hypervalent Iodine(III) Compounds : These compounds show radical reactivity as single electron oxidants, useful in various organic transformations including C–CF3, X–CF3 (X = heteroatom), and C–N3 bond formations (Wang & Studer, 2017).

- Tribological Applications : Iodine as a microadditive in cutting-fluid components improves the cutting characteristics and tool resistance during metal cutting by initiating chemical reactions with the treated material (Naumov et al., 2015).

2. Environmental and Water Treatment

- X-ray Contrast Media in Water Treatment : Iodine contributes to the formation of toxic iodinated byproducts during the treatment of water containing X-ray contrast media. Understanding these processes is vital for assessing water treatment technologies (Li et al., 2020).

3. Physical Chemistry and Molecular Studies

- Transient Molecular Structures : Time-resolved liquid-phase x-ray diffraction has provided evidence of the bridged radical (CH2ICH2·) in solutions, which is significant in understanding reaction mechanisms involving haloalkanes (Ihee et al., 2005).

- Formation of Iodine Monoxide Radical : The formation of iodine monoxide radical (IO) from reactions of iodoalkyl radicals with O2 has been observed, providing insights into atmospheric chemistry processes (Enami et al., 2007).

4. Radical Polymerization and Material Science

- Iodocompounds in Radical Polymerization : Iodocompounds, due to the ability of iodine atoms to be good leaving atoms, are efficient in radical polymerization. This property is exploited in the synthesis of various organic and macromolecular molecules (David et al., 2006).

特性

CAS番号 |

14362-44-8 |

|---|---|

製品名 |

Iodine radical |

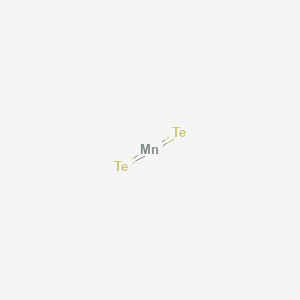

分子式 |

I |

分子量 |

126.9045 g/mol |

IUPAC名 |

iodine |

InChI |

InChI=1S/I |

InChIキー |

ZCYVEMRRCGMTRW-UHFFFAOYSA-N |

SMILES |

[I] |

正規SMILES |

[I] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)

![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)